molecular formula C24H19BrN4OS B2982187 3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361478-04-8

3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2982187
CAS No.: 361478-04-8
M. Wt: 491.41
InChI Key: QLCRVBMJAFNLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine core. Key structural features include:

  • Substituents: A 4-bromobenzoyl group at position 2, a 4-isopropylphenyl group at position 4, and amino groups at positions 3 and 4.
  • Potential Applications: While direct biological data are absent in the evidence, structurally related analogs exhibit antiparasitic, kinase inhibitory, and antitumor activities .

Properties

IUPAC Name

3,6-diamino-2-(4-bromobenzoyl)-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4OS/c1-12(2)13-3-5-14(6-4-13)18-17(11-26)23(28)29-24-19(18)20(27)22(31-24)21(30)15-7-9-16(25)10-8-15/h3-10,12H,27H2,1-2H3,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCRVBMJAFNLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amine groups can be oxidized to form nitro groups.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The bromo group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for cyano substitution.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted thieno-pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It might be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Derivatives

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 2-(4-Bromobenzoyl), 4-(4-isopropylphenyl) ~529.4 (estimated) Not specified (inference: kinase inhibition) -
3,6-Diamino-4-(2-bromophenyl)-2-(3-chlorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile 2-(3-Chlorobenzoyl), 4-(2-bromophenyl) 483.768 Not specified [3]
3,6-Diamino-2-(3-chlorobenzoyl)-4-(2-chlorophenyl)thieno[2,3-b]pyridine-5-carbonitrile 2-(3-Chlorobenzoyl), 4-(2-chlorophenyl) ~454.3 (estimated) PfGSK-3 inhibition (IC₅₀: nanomolar) [9]
4-(4-Methoxyphenylamino)thieno[2,3-b]pyridine-5-carbonitrile 4-(4-Methoxyphenylamino) ~311.3 (estimated) Giardicidal activity [1]
4-(4-Methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile 4-(4-Methylindolylamino), 2-phenyl ~396.4 (estimated) PKCθ inhibition (IC₅₀: 16 nM) [10]
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile 3-(4-Bromophenyl), 4-hydroxy 347.19 Not specified [14]

Structural Differences and Electronic Effects

  • In contrast, analogs with 3-chlorobenzoyl () or phenyl groups () vary in electronic and steric profiles .
  • Position 4 Substituents :
    • The 4-isopropylphenyl group in the target compound is bulkier than the 2-bromophenyl () or 2-chlorophenyl () groups, which may influence selectivity in enzyme binding .
  • Amino vs. Hydroxy Groups: The 3,6-diamino groups in the target compound contrast with the 4-hydroxy group in . Amino groups facilitate hydrogen bonding, while hydroxy groups improve solubility .

Physicochemical Properties

  • Molecular Weight : The target compound (~529.4 g/mol) is heavier than most analogs due to the 4-bromobenzoyl and 4-isopropylphenyl groups.
  • Solubility: Amino and nitrile groups may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s hydroxy group) .

Biological Activity

3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile (CAS No. 80058-84-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique thieno[2,3-b]pyridine core, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H19BrN4OSC_{24}H_{19}BrN_{4}OS. Its structure includes:

  • Thieno[2,3-b]pyridine core : A fused bicyclic system that contributes to its biological activity.
  • Bromobenzoyl group : Enhances the lipophilicity and possibly the binding affinity to biological targets.
  • Isopropylphenyl substituent : May influence the pharmacokinetic properties.
PropertyValue
Molecular Weight485.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogPNot available

Anticancer Activity

Research indicates that compounds with thieno[2,3-b]pyridine scaffolds can exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of 3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile on human cancer cell lines. The results demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 12 µM
    • HeLa: 15 µM
    • A549: 20 µM

These findings suggest that the compound has promising activity against multiple cancer types.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary tests indicate effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

While specific mechanisms for this compound are still under investigation, it is hypothesized that the thieno[2,3-b]pyridine structure interacts with cellular targets involved in proliferation and survival pathways. Potential mechanisms include:

  • Inhibition of kinases involved in signal transduction.
  • Induction of oxidative stress leading to apoptosis.

Q & A

Q. What are the key synthetic methodologies for constructing the thieno[2,3-b]pyridine core in this compound?

The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing a thiouracil derivative with anthranilic acid in sodium ethoxide (NaOEt) can yield fused pyrimidine systems . Adapting this method, the target compound may require sequential functionalization:

  • Step 1 : Introduce the 4-bromobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
  • Step 2 : Install the 4-isopropylphenyl moiety through Suzuki-Miyaura coupling, leveraging palladium catalysts.
  • Step 3 : Incorporate amino groups via reductive amination or nitration followed by reduction. Reference : Similar protocols for thieno-pyridine derivatives are detailed in , which highlights reflux conditions (acetic anhydride/sodium acetate) for cyclization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How can researchers resolve contradictions in 1H^1H1H-NMR data caused by steric effects from the 4-isopropylphenyl group?

Steric hindrance may lead to unexpected splitting or shifting of signals. Strategies include:

  • Solvent Optimization : Use deuterated DMSO or CDCl3_3 to enhance solubility and reduce aggregation.
  • Variable Temperature (VT) NMR : Probe dynamic effects by analyzing spectra at 25°C vs. 60°C.
  • 2D NMR (COSY, NOESY) : Map through-space correlations to confirm substituent proximity . Case Study : reports δ 7.94 ppm for a =CH proton in a structurally analogous compound, demonstrating solvent-dependent shifts in DMSO-d6_6 .

Q. What strategies improve reaction yields during the introduction of electron-withdrawing groups (e.g., 4-bromobenzoyl)?

Electron-withdrawing groups (EWGs) can deactivate the aromatic ring, slowing reactivity. Mitigation approaches:

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 or CuI for cross-couplings under inert atmospheres.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity.
  • Pre-functionalized Intermediates : Introduce EWGs early in the synthesis to avoid late-stage bottlenecks. Reference : achieved 68% yield for a nitrile-containing derivative using acetic anhydride as both solvent and catalyst .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.